1-Ethenyl-2,4-di(prop-1-en-2-yl)cyclohexane

Description

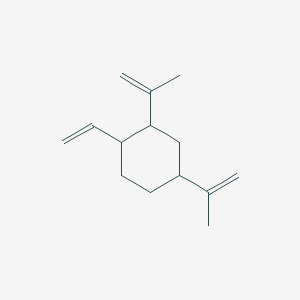

1-Ethenyl-2,4-di(prop-1-en-2-yl)cyclohexane, also known as β-elemene (CAS 33880-83-0), is a bicyclic sesquiterpene with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol . Structurally, it features a cyclohexane core substituted with an ethenyl group at position 1 and two prop-1-en-2-yl (isoprenyl) groups at positions 2 and 4 (Figure 1). This compound is naturally abundant in soft corals such as Sinularia sp., where it constitutes 5.6% of the total hydrocarbon fraction . Notably, β-elemene exhibits significant antitumor activity, making it a focus of pharmacological research . Its physical properties include a density of 0.863 g/cm³, boiling point of 252.1°C, and low water solubility (vapor pressure: 0.031 mmHg at 25°C) .

Properties

CAS No. |

678980-82-0 |

|---|---|

Molecular Formula |

C14H22 |

Molecular Weight |

190.32 g/mol |

IUPAC Name |

1-ethenyl-2,4-bis(prop-1-en-2-yl)cyclohexane |

InChI |

InChI=1S/C14H22/c1-6-12-7-8-13(10(2)3)9-14(12)11(4)5/h6,12-14H,1-2,4,7-9H2,3,5H3 |

InChI Key |

JRNAIHKYDFDUIB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C1CCC(C(C1)C(=C)C)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethenyl-2,4-di(prop-1-en-2-yl)cyclohexane can be synthesized through various organic synthesis methods. One common approach involves the cyclization of farnesyl pyrophosphate, a key intermediate in the biosynthesis of sesquiterpenes . The reaction typically requires specific catalysts and controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from natural sources, such as plants like Curcuma wenyujin . The extraction process includes steam distillation followed by purification steps to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Ethenyl-2,4-di(prop-1-en-2-yl)cyclohexane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.

Reduction: Reduction reactions can convert the compound into more saturated forms.

Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as halogens and acids are often used in substitution reactions.

Major Products: The major products formed from these reactions include various oxygenated derivatives, hydrogenated compounds, and substituted cyclohexanes .

Scientific Research Applications

1-Ethenyl-2,4-di(prop-1-en-2-yl)cyclohexane has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound has shown potential in modulating biological pathways and cellular processes.

Industry: The compound is used in the formulation of various pharmaceuticals and as a natural pesticide.

Mechanism of Action

The mechanism by which 1-Ethenyl-2,4-di(prop-1-en-2-yl)cyclohexane exerts its effects involves multiple molecular targets and pathways:

Apoptosis Induction: The compound induces apoptosis in cancer cells through the mitochondrial pathway, leading to cell death.

Inhibition of Tumor Growth: It inhibits the proliferation of tumor cells by interfering with cell cycle progression and promoting cell differentiation.

Immune Modulation: The compound enhances the immune response, aiding in the body’s defense against cancer.

Comparison with Similar Compounds

Coral-Derived Cyclohexanes

In Sinularia sp., β-elemene co-occurs with closely related compounds (Figure 2):

- 7,11-Dimethyl-3-meth-1,6,10-dodecatriene : A linear terpene constituting 41.5% of the hydrocarbon fraction, contrasting with β-elemene’s cyclic structure and lower abundance .

- 4a-Methyl-1-methylene-7-(1-methylethenyl)-decahydronaphthalene : A decalin derivative with a fused bicyclic system, present at 13.6% . Its rigid structure may limit bioavailability compared to β-elemene’s flexible cyclohexane ring .

Plant-Derived Cyclohexanes

- 1-Methyl-1,2,4-tri(prop-1-en-2-yl)cyclohexane (from Polygonum hydropiper): Differs by an additional prop-1-en-2-yl group at position 1.

- (1S,2S)-1-Ethenyl-1-methyl-4-propan-2-ylidene-2-prop-1-en-2-ylcyclohexane : Contains a propan-2-ylidene group instead of a second prop-1-en-2-yl group. The ketone moiety enhances polarity, likely improving solubility in polar solvents .

Functional Group Variations

Fluorinated Derivatives

Epoxy Cyclohexanes

Epoxy derivatives (e.g., epoxy cyclohexane homopolyether ) undergo cationic ring-opening polymerization, unlike β-elemene, which lacks epoxide groups. This makes epoxy derivatives more reactive in polymer synthesis but less stable in biological environments .

Biodegradability and Environmental Impact

Methyl- and ethyl-substituted cyclohexanes (e.g., methylcyclohexane ) are rapidly degraded by sulfate-reducing bacteria (>90% within 14 days). In contrast, β-elemene’s branched isoprenyl groups slow biodegradation (~50% over the same period), increasing environmental persistence .

Pharmacological Activity

- β-Elemene : Demonstrates antitumor activity by inducing apoptosis and inhibiting metastasis. Clinical studies report a 60% response rate in certain cancers .

- Its cyclohexanone core reduces membrane permeability compared to β-elemene .

Data Tables

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Source | Key Application |

|---|---|---|---|---|---|

| β-Elemene | C₁₅H₂₄ | 204.35 | 252.1 | Sinularia sp. | Antitumor therapy |

| 1-Methyl-1,2,4-tri(prop-1-en-2-yl)cyclohexane | C₁₆H₂₄ | 216.36 | >260 (predicted) | Polygonum hydropiper | Antimicrobial research |

| Z-Pentafluoro-2-propenylcyclohexane | C₉H₁₁F₅ | 214.18 | ~180 | Synthetic | Materials science |

Table 2: Biodegradability Comparison

| Compound | Biodegradation Rate (% in 14 days) | Key Microbiota |

|---|---|---|

| Methylcyclohexane | >90 | Sulfate-reducing bacteria |

| β-Elemene | ~50 | Limited substrate specificity |

Biological Activity

1-Ethenyl-2,4-di(prop-1-en-2-yl)cyclohexane, commonly referred to as beta-elemene , is a bicyclic compound characterized by its unique cyclohexane structure with two prop-1-en-2-yl substituents. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its notable biological activities.

Chemical Structure and Properties

The molecular formula of beta-elemene is , and its structure is defined by the following characteristics:

- Bicyclic Nature : Composed of a cyclohexane ring.

- Substituents : Two propylene groups at positions 2 and 4.

The structural uniqueness contributes to its diverse biological activities, making it a subject of interest for further research.

Biological Activities

Research indicates that beta-elemene exhibits several significant biological activities:

Anticancer Properties

Studies have suggested that beta-elemene may induce apoptosis (programmed cell death) in various cancer cell lines. For instance:

- Mechanism of Action : Beta-elemene's potential anticancer effects are attributed to its ability to interact with cellular membranes, influencing signaling pathways that lead to apoptosis .

Antimicrobial Activity

Beta-elemene has shown promising antimicrobial properties against specific bacterial strains. This activity positions it as a candidate for developing new antibacterial agents .

Research Findings and Case Studies

Several studies have explored the biological implications of beta-elemene:

-

Anticancer Studies :

- A study demonstrated that beta-elemene could inhibit the proliferation of cancer cells significantly, with IC50 values indicating effective concentrations for inducing cell death .

-

Antimicrobial Studies :

- In vitro tests revealed that beta-elemene exhibited activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Comparative Analysis with Similar Compounds

To better understand the unique properties of beta-elemene, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Beta-Elemene | Cyclohexane ring with propylene substituents | Notable biological activity |

| Isopulegol | Monoterpenoid alcohol derived from menthol | Precursor for various synthetic routes |

| Limonene | Cyclic monoterpene with citrus aroma | Widely used as a flavoring agent |

| Alpha-Pinene | Bicyclic monoterpene found in pine trees | Known for its distinct pine scent |

This table highlights how beta-elemene's specific arrangement of substituents influences both its chemical reactivity and biological activity compared to other similar compounds.

The mechanisms underlying the biological activities of beta-elemene involve complex interactions at the molecular level:

- Cell Membrane Interaction : Studies indicate that beta-elemene interacts with lipid bilayers, affecting membrane fluidity and potentially altering cellular signaling pathways related to growth and apoptosis .

Q & A

What are the optimal synthetic routes for 1-Ethenyl-2,4-di(prop-1-en-2-yl)cyclohexane, and how do reaction conditions influence yield?

Basic Research Question

The synthesis typically involves a multi-step approach. A core strategy is the Diels-Alder reaction to form the cyclohexane backbone, followed by alkylation or olefin metathesis to introduce substituents. For example:

Cyclohexane core formation : Use cyclohexene derivatives with dienophiles like maleic anhydride under thermal or catalytic conditions (e.g., Lewis acids) to optimize regioselectivity .

Substituent introduction : Prop-1-en-2-yl groups can be added via alkylation using allyl halides under basic conditions (e.g., KOtBu in THF). Temperature control (0–25°C) minimizes side reactions like over-alkylation .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating the product from regioisomers. Yield improvements (60–75%) are achievable with slow addition of reagents and inert atmospheres .

How does stereoisomerism impact the physicochemical properties of this compound, and what analytical techniques resolve it?

Advanced Research Question

The compound’s stereoisomerism arises from the spatial arrangement of the prop-1-en-2-yl and ethenyl groups. Key methods for analysis include:

- NMR Spectroscopy : - and -NMR distinguish diastereomers via coupling constants (e.g., ) and chemical shifts of allylic protons .

- X-ray Crystallography : Resolves absolute configuration, particularly for crystalline derivatives (e.g., brominated analogs) .

- Chiral HPLC : Using columns like Chiralpak IG or IA with hexane/isopropanol eluents separates enantiomers, critical for bioactivity studies .

What computational approaches predict the electronic structure and reactivity of this compound?

Advanced Research Question

Density Functional Theory (DFT) at the B3LYP/6-31G** level is widely used to:

- Map frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- Calculate bond dissociation energies (BDEs) for prop-1-en-2-yl groups, revealing susceptibility to radical-mediated degradation .

- Simulate IR and UV-Vis spectra for comparison with experimental data, validating structural assignments .

Molecular Dynamics (MD) simulations further model solvent interactions (e.g., toluene or DMSO) to assess aggregation behavior .

How do reaction conditions affect regioselectivity during substituent introduction?

Advanced Research Question

Regioselectivity challenges arise from competing alkylation at multiple positions. Mitigation strategies include:

- Directing Groups : Temporary protection of reactive sites (e.g., silyl ethers) guides alkylation to the desired 2,4-positions .

- Catalytic Control : Palladium catalysts (e.g., Pd(OAc)/PPh) enable selective allylic alkylation via π-allyl intermediates, reducing byproducts .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for 1,2-addition over 1,4-pathways .

What are the key challenges in characterizing thermal stability and decomposition pathways?

Basic Research Question

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal:

- Decomposition onset : ~180°C, with mass loss attributed to prop-1-en-2-yl group elimination .

- Byproduct Identification : GC-MS detects fragments like isoprene and cyclohexene derivatives, suggesting retro-Diels-Alder pathways .

Controlled heating rates (5–10°C/min) in inert atmospheres (N) improve reproducibility .

How can spectroscopic data distinguish this compound from structurally similar analogs?

Basic Research Question

Key spectral markers include:

- IR Spectroscopy : A strong C=C stretch at ~1640 cm (ethenyl) and ~1680 cm (prop-1-en-2-yl) .

- -NMR : Quaternary carbons adjacent to double bonds resonate at δ 120–130 ppm, while allylic methyl groups appear at δ 20–25 ppm .

- Mass Spectrometry : Molecular ion [M] at m/z 220 (CH) and fragments at m/z 147 (loss of propene) .

What mechanistic insights explain the compound’s reactivity in catalytic hydrogenation?

Advanced Research Question

Hydrogenation over Pd/C or Raney Ni proceeds via:

- Stepwise Reduction : The ethenyl group (less substituted) hydrogenates first (0–50 psi H), followed by prop-1-en-2-yl groups.

- Steric Effects : Bulky substituents at the 2,4-positions slow kinetics, requiring higher pressures (100 psi) .

Deuterium labeling studies (D gas) and -NMR track hydrogenation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.